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Compound of Interest

Compound Name: 2-Bromo-4-fluoroaniline

Cat. No.: B089589 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Bromo-4-fluoroaniline, a key building block in pharmaceutical and materials science

research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its

identification and utilization in complex synthetic pathways.

Spectroscopic Data Summary
The empirical formula for 2-Bromo-4-fluoroaniline is C₆H₅BrFN, with a molecular weight of

190.01 g/mol .[1][2] Spectroscopic analysis confirms the presence of a substituted benzene

ring containing an amine group, a bromine atom, and a fluorine atom. The quantitative data

from ¹H NMR, ¹³C NMR, IR, and MS analyses are summarized below.

Nuclear Magnetic Resonance (NMR) Data
¹H NMR (Proton NMR) Spectrum

The ¹H NMR spectrum of 2-Bromo-4-fluoroaniline in a suitable deuterated solvent, such as

CDCl₃, exhibits signals corresponding to the aromatic protons and the amine protons. The

chemical shifts (δ) are influenced by the electronic effects of the substituents on the aromatic

ring.
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Signal
Chemical Shift

(ppm)
Multiplicity

Coupling

Constant (J,

Hz)

Assignment

1 ~3.7 Broad Singlet - -NH₂

2 ~6.6 - 7.2 Multiplet - Aromatic H

Note: The exact chemical shifts and coupling constants can vary slightly depending on the

solvent and concentration.

¹³C NMR (Carbon-13 NMR) Spectrum

The proton-decoupled ¹³C NMR spectrum provides insights into the carbon framework of the

molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

Signal Chemical Shift (ppm) Assignment

1 ~102 - 150 Aromatic C

Note: The signals for carbon atoms directly bonded to fluorine will exhibit splitting due to C-F

coupling.

Infrared (IR) Spectroscopy Data
The IR spectrum of 2-Bromo-4-fluoroaniline reveals characteristic absorption bands

corresponding to the vibrational frequencies of its functional groups.
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Frequency (cm⁻¹) Vibrational Mode Intensity

3400 - 3500 N-H Stretch (asymmetric) Medium

3300 - 3400 N-H Stretch (symmetric) Medium

1600 - 1650 N-H Bend (scissoring) Strong

1450 - 1600 C=C Aromatic Ring Stretch Medium-Strong

1200 - 1300 C-N Stretch Medium

1100 - 1250 C-F Stretch Strong

600 - 800 C-Br Stretch Medium-Strong

Mass Spectrometry (MS) Data
Mass spectrometry, particularly using a technique like Gas Chromatography-Mass

Spectrometry (GC-MS), provides information about the molecular weight and fragmentation

pattern of the compound. The presence of bromine is readily identified by the characteristic

isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio.

This results in a pair of peaks (M and M+2) for bromine-containing fragments.

m/z Relative Intensity Assignment

189 High [M]⁺ (Molecular ion with ⁷⁹Br)

191 High
[M+2]⁺ (Molecular ion with

⁸¹Br)

110 Moderate
[M - Br]⁺ (Loss of Bromine

radical)

83 Moderate
Further fragmentation of the

aromatic ring

Note: The relative intensities are approximate and can vary based on the ionization method

and energy.
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Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These

protocols are generalized and may require optimization based on the specific instrumentation

used.

¹H and ¹³C NMR Spectroscopy
Sample Preparation:

Weigh approximately 5-25 mg of 2-Bromo-4-fluoroaniline.

Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g.,

Chloroform-d, CDCl₃) in a clean, dry vial.

Filter the solution through a pipette with a small cotton or glass wool plug into a clean

NMR tube to remove any particulate matter.

Cap the NMR tube securely.

Instrument Setup:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity and optimize the resolution.

Data Acquisition:

For ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient

number of scans should be averaged to obtain a good signal-to-noise ratio.

For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the

low natural abundance and lower gyromagnetic ratio of ¹³C, a larger number of scans and

a longer acquisition time are typically required compared to ¹H NMR.[3][4] A relaxation

delay of 1-2 seconds is common for qualitative spectra.
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Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase the spectrum to obtain pure absorption peaks.

Calibrate the chemical shift scale using the residual solvent peak or an internal standard

(e.g., Tetramethylsilane, TMS, at 0 ppm).

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Perform baseline correction.

Fourier-Transform Infrared (FTIR) Spectroscopy (ATR
Method)

Sample Preparation:

Ensure the Attenuated Total Reflectance (ATR) crystal is clean. A background spectrum of

the clean, empty crystal should be recorded.

Place a small amount of solid 2-Bromo-4-fluoroaniline directly onto the ATR crystal,

ensuring complete coverage of the crystal surface.

Instrument Setup:

Apply pressure using the instrument's clamp to ensure good contact between the sample

and the ATR crystal.

Data Acquisition:

Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-

noise ratio. The data is collected over a standard mid-IR range (e.g., 4000-400 cm⁻¹).

Data Processing:

The acquired spectrum is automatically ratioed against the background spectrum by the

instrument's software to produce the final transmittance or absorbance spectrum.
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Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:

Prepare a dilute solution of 2-Bromo-4-fluoroaniline (approximately 10-100 µg/mL) in a

volatile organic solvent such as dichloromethane or hexane.[5][6]

Ensure the sample is free of non-volatile materials.

Instrument Setup:

Set the GC oven temperature program to effectively separate the analyte from any

impurities. A typical program might start at a low temperature, ramp up to a higher

temperature, and then hold.

Set the injector temperature to ensure complete vaporization of the sample without

thermal decomposition.

Use an appropriate capillary column (e.g., a non-polar DB-5 type column).[5]

Set the mass spectrometer to scan over a relevant mass range (e.g., m/z 40-300).

Electron ionization (EI) at 70 eV is a standard method.

Data Acquisition:

Inject a small volume (typically 1 µL) of the sample solution into the GC inlet.

The GC will separate the components of the sample, and as they elute from the column,

they will enter the mass spectrometer for ionization and detection.

Data Processing:

The data system will generate a total ion chromatogram (TIC) and mass spectra for the

peaks in the chromatogram.

Identify the peak corresponding to 2-Bromo-4-fluoroaniline based on its retention time.
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Analyze the mass spectrum of this peak to identify the molecular ion and major fragment

ions.

Visualized Workflow
The logical flow of spectroscopic analysis for the characterization of an organic compound like

2-Bromo-4-fluoroaniline is depicted in the following diagram.

Spectroscopic Analysis Workflow for 2-Bromo-4-fluoroaniline
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Caption: Workflow for the spectroscopic characterization of 2-Bromo-4-fluoroaniline.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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